4-Chloro-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
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Overview
Description
4-Chloro-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is a complex organic compound belonging to the class of benzothieno[2,3-d]pyrimidines This compound features a fused benzene and thiophene ring system, which is further substituted with a chlorine atom and a methyl group
Mechanism of Action
- Inhibition of CDK2 : 4-Chloro-6-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine binds to the ATP-binding pocket of CDK2.
- Antiproliferative Effects : By inhibiting CDK2, 4-Chloro-6-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine suppresses cell proliferation.
Mode of Action
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted thiophene derivatives with pyrimidinyl precursors under specific conditions. The reaction conditions often require the use of strong bases or acids, and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions can introduce different substituents at various positions on the benzothieno[2,3-d]pyrimidine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions can include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the creation of pharmaceuticals and other chemical products.
Biology: In biological research, 4-Chloro-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs targeting various diseases.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of anti-inflammatory and anticancer agents. Its ability to interact with specific biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. Its unique properties can enhance the performance of various products, including coatings, adhesives, and electronic materials.
Comparison with Similar Compounds
4-Chloro-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
6-Chloro-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
4-Chloro-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Uniqueness: 4-Chloro-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chlorine and methyl groups at distinct positions on the benzothieno[2,3-d]pyrimidine core contributes to its unique properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
4-chloro-6-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2S/c1-6-2-3-8-7(4-6)9-10(12)13-5-14-11(9)15-8/h5-6H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSOGQKYROBHJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C3=C(S2)N=CN=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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